
5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one is a fluorinated organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one typically involves the introduction of fluorine atoms into a naphthalene derivative. Common methods might include:
Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms.
Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Industrial Production Methods
Industrial production methods for fluorinated compounds often involve large-scale fluorination reactions under controlled conditions to ensure safety and efficiency. These methods might include:
Continuous flow reactors: For better control over reaction conditions and improved safety.
Batch reactors: For smaller-scale production or specialized compounds.
Chemical Reactions Analysis
Types of Reactions
5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaI in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals with improved metabolic stability.
Medicine: Investigation as a potential drug candidate due to its unique chemical properties.
Industry: Use in the development of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7-Trifluoro-3,4-dihydronaphthalen-2(1H)-one
- 5,6,8-Trifluoro-1,2,3,4-tetrahydronaphthalene
- 5,6,8-Trifluoro-2-naphthol
Uniqueness
5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and the presence of three fluorine atoms, which can significantly alter its chemical and physical properties compared to non-fluorinated analogs. This uniqueness can make it particularly valuable in applications requiring specific reactivity or stability.
Properties
Molecular Formula |
C10H7F3O |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
5,6,8-trifluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H7F3O/c11-8-4-9(12)10(13)6-2-1-5(14)3-7(6)8/h4H,1-3H2 |
InChI Key |
OJDGTHVYUWSLNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC(=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


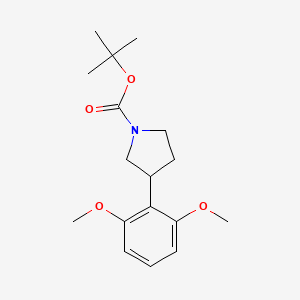
![2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol](/img/structure/B13673185.png)
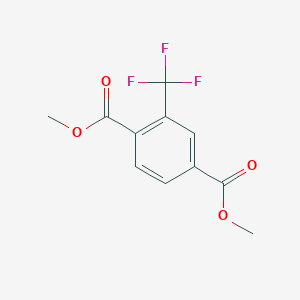
![1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13673204.png)
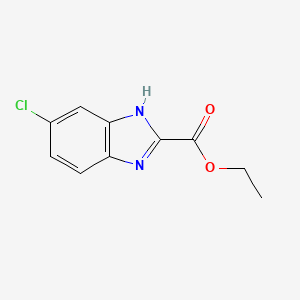
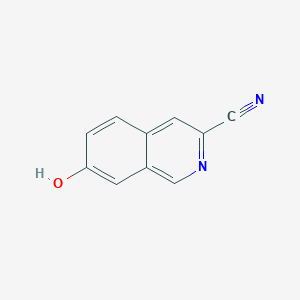

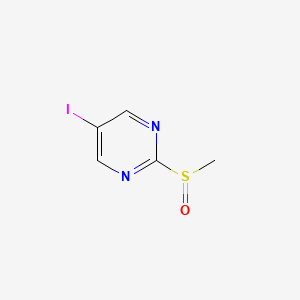


![Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13673237.png)
![6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13673240.png)
![3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)

